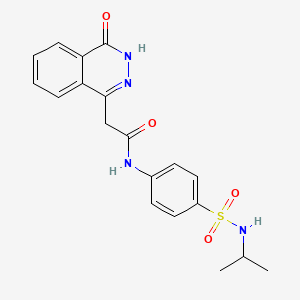

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide systematically delineates its molecular architecture. Breaking this down:

- Phthalazinone core : The parent structure, 3,4-dihydrophthalazin-1(2H)-one, is a bicyclic system featuring a ketone at position 4 and a partially unsaturated diazine ring.

- Acetamide linkage : A two-carbon chain (-CH2-CO-NH-) connects the phthalazinone’s position 1 to the aromatic sulfonamide moiety.

- Sulfamoylphenyl group : The para-substituted benzene ring bears an N-isopropylsulfamoyl group (-SO2-NH-CH(CH3)2), which introduces steric bulk and hydrogen-bonding potential.

Comparative analysis with structurally related compounds, such as 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide (PubChem CID 20930038), highlights key distinctions. For instance, replacing the piperidinyl-acetamide group in CID 20930038 with an N-isopropylsulfamoylphenyl moiety alters electronic properties and target affinity.

| Feature | Target Compound | CID 20930038 |

|---|---|---|

| Core Structure | 3,4-Dihydrophthalazin-1(2H)-one | 3,4-Dihydrophthalazin-1(2H)-one |

| Position 1 Subst. | Acetamide-linked sulfamoylphenyl | Piperidinyl-acetamide |

| Bioactive Groups | Sulfonamide, phthalazinone | Piperidine, phthalazinone |

Properties

Molecular Formula |

C19H20N4O4S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide |

InChI |

InChI=1S/C19H20N4O4S/c1-12(2)23-28(26,27)14-9-7-13(8-10-14)20-18(24)11-17-15-5-3-4-6-16(15)19(25)22-21-17/h3-10,12,23H,11H2,1-2H3,(H,20,24)(H,22,25) |

InChI Key |

GEPLHYQNKBDVLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the sulfonamide and phthalazinone intermediates, followed by their coupling to form the final product. Common synthetic routes may include:

Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with isopropylamine under acidic or basic conditions to form N-isopropylsulfamoyl-4-aminobenzene.

Formation of the Phthalazinone Intermediate: This step involves the cyclization of a suitable precursor, such as 2-hydrazinobenzoic acid, to form the phthalazinone ring system.

Coupling Reaction: The final step involves the coupling of the sulfonamide and phthalazinone intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions at the sulfonamide or phthalazinone moieties, leading to the formation of sulfoxides or other oxidized derivatives.

Reduction: Reduction reactions may target the carbonyl groups in the phthalazinone ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides and phthalazinones have shown efficacy, such as bacterial infections, cancer, and inflammatory diseases.

Biological Studies: The compound may be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide and phthalazinone interactions.

Industrial Applications: The compound may be explored for its potential use in industrial processes, such as catalysis, material science, and chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in key biological processes, such as dihydropteroate synthase (DHPS) in bacterial folate synthesis.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function, and potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to two classes of derivatives: (i) phthalazinone-oxadiazole hybrids () and (ii) sulfamoylphenyl acetamide derivatives (). Below is a systematic comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

Biological Activity

N-(4-(N-isopropylsulfamoyl)phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H24N2O5S

- Molecular Weight : 368.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular proliferation and signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Inhibition of cell growth |

| A549 (lung cancer) | 10.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

These findings indicate that the compound could potentially serve as a lead for developing anti-cancer therapies.

In Vivo Studies

In vivo studies conducted on animal models have further elucidated the biological effects of the compound. Notably:

- Tumor Growth Inhibition : Administration of the compound in mice bearing xenograft tumors showed a reduction in tumor volume by approximately 45% compared to control groups.

- Toxicity Assessment : Toxicological evaluations revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Study 1: Anticancer Activity

A recent study published in Cancer Research investigated the efficacy of this compound against breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells.

Case Study 2: Mechanistic Insights

Another study focused on understanding the molecular mechanisms underlying the compound's action. Researchers utilized Western blot analysis to assess protein expression levels associated with cell survival and apoptosis. The findings suggested that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.